2-Propoxy-1-naphthaldehyde
Overview
Description
2-Propoxy-1-naphthaldehyde is an organic compound with the molecular formula C14H14O212. It has gained attention among researchers in recent years due to its unique physical and chemical properties3.
Synthesis Analysis
The synthesis of 2-Propoxy-1-naphthaldehyde involves several steps. In one study, the reaction of 1-naphthaldehyde with 2,3-dimethylbutene in the presence of a Lewis acid resulted in a cyclobutane reaction product4. Another study reported the synthesis of a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde via a condensation reaction5.Molecular Structure Analysis
The molecular structure of 2-Propoxy-1-naphthaldehyde consists of a naphthalene ring with a propoxy group at the 2-position and an aldehyde group at the 1-position12.
Chemical Reactions Analysis
2-Propoxy-1-naphthaldehyde has been found to undergo various chemical reactions. For instance, it has been shown to undergo excited-state intramolecular proton transfer (ESIPT) fluorescence6. Another study reported that the compound can undergo a reversal of reaction type selectivity by Lewis acid coordination4.Physical And Chemical Properties Analysis
2-Propoxy-1-naphthaldehyde has a molecular weight of 214.26 g/mol12. Its physical and chemical properties are largely determined by its molecular structure and the presence of the propoxy and aldehyde groups2.
Scientific Research Applications
Application 3: Drug Modification
- Summary of Application: The primary amine functionalized drugs, pyrimethamine and 4-amino-N-(2,3-dihydrothiazol-2-yl)benzenesulfonamide, were modified via condensation reaction with 2-hydroxy-1-naphthaldehyde to produce new organic zwitterionic compounds .
- Methods of Application: The modification was performed via a condensation reaction with 2-hydroxy-1-naphthaldehyde in methanol as a solvent . The crystal structures of the compounds were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis .
- Results or Outcomes: The study showed that the stabilization of both crystalline compounds is achieved via various noncovalent interactions .
Application 4: Lewis Acid Coordination
- Summary of Application: The typical photochemical behavior of naphthaldehydes is completely altered in the presence of Lewis acids .
- Methods of Application: The reaction was performed in the presence of Lewis acids . The Lewis acid coordination to the carbonyl group of naphthaldehydes changes their typical photochemical behavior .
- Results or Outcomes: The addition of magnesium perchlorate allows for the desired transformation .
Application 5: Synthesis of Epoxy Resins
- Summary of Application: The synthesis of three different epoxy compounds based on naphthalene-2,7-diol was carried out . These compounds were then cross-linked by triethylenetetramine (TETA) .
- Methods of Application: All epoxides were prepared by the reaction of naphthalene-2,7-diol with epichlorohydrin but under different conditions and with other catalysts . The structures of the obtained compounds before and after the cross-linking reactions were confirmed by the attenuated total reflectance Fourier transform infrared spectroscopy (ATR/FT-IR) .
- Results or Outcomes: The ATR/FT-IR spectra of cross-linked compounds show disappearance of the C–O–C bands (about 915 cm-1) derived from the epoxy groups . DSC and TG/DTG measurements indicated that the obtained materials possess good thermal resistance; they are stable up to about 250 C .
Application 6: Fluorescent Chemosensor for Al (III) Ions Detection
- Summary of Application: 2-Hydroxy-1-Naphthaldehyde-2-Amino Thiazole was used as a highly selective turn-on fluorescent chemosensor for Al (III) ions detection .
- Methods of Application: The specific methods of application are not detailed in the source .
- Results or Outcomes: The specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
Research on 2-Propoxy-1-naphthaldehyde and related compounds is ongoing, with a focus on their potential applications in various fields. For instance, their ESIPT fluorescence property is being explored for the development of new sensors, nonlinear optical materials, and biochemical probes610. Further research is needed to fully understand the potential of these compounds and to develop practical applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
2-propoxynaphthalene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-9-16-14-8-7-11-5-3-4-6-12(11)13(14)10-15/h3-8,10H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEKSPXFVANRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366174 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propoxy-1-naphthaldehyde | |
CAS RN |
885-26-7 | |
Record name | 2-propoxy-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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